An In-depth Technical Guide to N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
An In-depth Technical Guide to N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
This guide provides a comprehensive overview of the core properties of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, tailored for researchers, scientists, and professionals in drug development. The document synthesizes available data on its chemical identity, physicochemical properties, synthesis, and potential biological relevance.
Chemical Identity and Structure
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a chloro group at the 5-position and an acetamido group at the 2-position. It is also recognized as an impurity of the diuretic drug Acetazolamide.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide[1] |
| CAS Number | 60320-32-3[1] |
| Molecular Formula | C₄H₄ClN₃OS[1] |
| SMILES | CC(=O)NC1=NN=C(S1)Cl[1] |
| InChI | InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)[1] |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 177.61 g/mol | PubChem[1] |
| Monoisotopic Mass | 176.9763606 Da | PubChem[1] |
| XlogP3 | 1.8 | PubChem[1] |
| Polar Surface Area | 83.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is not explicitly described in the available literature. However, a general synthetic route can be inferred from methods used for analogous compounds. The synthesis logically proceeds in two main stages: the formation of the 2-amino-5-chloro-1,3,4-thiadiazole intermediate, followed by its acetylation.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-chloro-1,3,4-thiadiazole (Intermediate)
A plausible method for the synthesis of the intermediate, 2-amino-5-chloro-1,3,4-thiadiazole, is adapted from a patented process involving the diazotization and chlorination of 2,5-diamino-1,3,4-thiadiazole.[3]
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Materials: 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate, concentrated hydrochloric acid, sodium nitrite, copper powder (optional, for Gattermann reaction) or cuprous chloride (optional, for Sandmeyer reaction), concentrated ammonium hydroxide.
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Procedure:
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2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate is dissolved in cold concentrated hydrochloric acid.
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An aqueous solution of sodium nitrite is added dropwise at low temperature (e.g., in an acetone-carbon dioxide snow bath) to effect diazotization.[3]
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The reaction mixture is then heated (e.g., to 80°C) to induce the elimination of nitrogen and the substitution of the diazonium group with a chlorine atom.[3] The presence of a copper catalyst may facilitate this step.[3]
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After the reaction is complete, excess hydrochloric acid and water are removed under vacuum.[3]
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The resulting solution is neutralized with concentrated ammonium hydroxide to a pH of 9.1 to precipitate the 2-amino-5-chloro-1,3,4-thiadiazole product.[3]
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The precipitate is filtered, washed with cold water, and dried.[3]
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Step 2: Acetylation of 2-amino-5-chloro-1,3,4-thiadiazole
The final product, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, can be synthesized by the acetylation of the 2-amino-5-chloro-1,3,4-thiadiazole intermediate. A general method for the acetylation of similar thiadiazole derivatives involves the use of chloroacetyl chloride.[4] A more direct acetylation can be achieved with acetic anhydride or acetyl chloride.
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Materials: 2-amino-5-chloro-1,3,4-thiadiazole, a suitable solvent (e.g., tetrahydrofuran, acetone), a base (e.g., triethylamine, anhydrous sodium acetate), and an acetylating agent (e.g., acetyl chloride or acetic anhydride).
-
Procedure (General):
-
Dissolve 2-amino-5-chloro-1,3,4-thiadiazole and a base in a suitable anhydrous solvent and cool the mixture in an ice bath.
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Add the acetylating agent dropwise with stirring.
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Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography.
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The product can be isolated by removing the solvent under reduced pressure and purifying the residue, for example, by recrystallization from a suitable solvent like ethanol.[4]
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Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide are not available in the searched literature. However, data for structurally related compounds can provide an indication of the expected spectral features. For instance, the mass spectrum of the related compound 5-acetamido-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide) is available.[7] PubChem does provide some mass spectrometry fragment information for the target compound, with major fragments observed at m/z 135 and 137.[1]
Biological Activity and Potential Applications
While there is no specific biological activity reported for N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[5][8][9]
Anticancer Potential
Numerous derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5][8][9][10] For example, studies on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown activity against prostate, neuroblastoma, and colon cancer cell lines.[5] Other studies on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have also demonstrated cytotoxicity.[8] The mechanism of action for some of these derivatives has been linked to the induction of apoptosis through the activation of caspase enzymes. Given these findings, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide could be a candidate for anticancer screening.
Antimicrobial Potential
The 1,3,4-thiadiazole ring is also a key structural component in various antimicrobial agents.[11][12][13][14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[11][12][13][14][15] The nature and position of substituents on the thiadiazole ring play a crucial role in determining the antimicrobial spectrum and potency.[13] Therefore, N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide warrants investigation for its potential antimicrobial properties.
As no specific biological activity or signaling pathway has been elucidated for N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, a signaling pathway diagram cannot be provided at this time.
Conclusion
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is a small heterocyclic molecule with potential for further investigation in the field of medicinal chemistry. While there is a lack of extensive experimental data on its specific physical properties and biological activities, its structural similarity to other biologically active 1,3,4-thiadiazole derivatives suggests that it may exhibit interesting pharmacological properties, particularly in the areas of oncology and infectious diseases. Further research is required to synthesize and characterize this compound fully and to explore its potential as a lead structure in drug discovery programs. The synthetic pathway outlined in this guide provides a framework for obtaining the compound for such studies.
References
- 1. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 4. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]
- 8. brieflands.com [brieflands.com]
- 9. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
